molecular formula C11H8BrFN2O B13339229 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol

Cat. No.: B13339229
M. Wt: 283.10 g/mol
InChI Key: QBULKYJAMFLFNN-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 5-fluoro-6-methyluracil, and appropriate reagents.

    Condensation Reaction: The 4-bromobenzaldehyde undergoes a condensation reaction with 5-fluoro-6-methyluracil in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the pyrimidine ring with the desired substitutions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide or potassium carbonate.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while coupling reactions can produce various aryl or alkyl-substituted pyrimidines.

Scientific Research Applications

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate the compound’s effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-5-fluoropyrimidine: Lacks the methyl group at the 6-position.

    2-(4-Bromophenyl)-6-methylpyrimidin-4-ol: Lacks the fluorine atom at the 5-position.

    2-(4-Bromophenyl)-5-methylpyrimidin-4-ol: Lacks the fluorine atom at the 5-position and has a methyl group instead.

Uniqueness

2-(4-Bromophenyl)-5-fluoro-6-methylpyrimidin-4-ol is unique due to the combination of bromine, fluorine, and methyl substitutions on the pyrimidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

2-(4-bromophenyl)-5-fluoro-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H8BrFN2O/c1-6-9(13)11(16)15-10(14-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15,16)

InChI Key

QBULKYJAMFLFNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2=CC=C(C=C2)Br)F

Origin of Product

United States

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